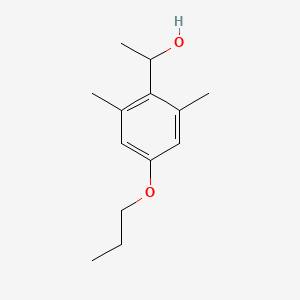

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol

Beschreibung

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is a substituted aromatic alcohol with a phenyl ring modified by methyl groups at positions 2 and 6, an n-propoxy ether at position 4, and an ethanol (-CH₂CH₂OH) functional group attached to the aromatic core. Its structure combines hydrophobic methyl and n-propoxy substituents with a polar ethanol group, making it a versatile candidate for organic synthesis intermediates.

Eigenschaften

IUPAC Name |

1-(2,6-dimethyl-4-propoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8,11,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYATZYPUHIZTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)C(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Propoxylation Using n-Propyl Halides

A foundational step involves introducing the n-propoxy group to 2,6-dimethylphenol. Traditional methods employ nucleophilic aromatic substitution (SNAr) under basic conditions:

Procedure :

-

Reactants : 2,6-Dimethylphenol (1.0 equiv), n-propyl bromide (1.2 equiv), potassium carbonate (2.0 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF) or acetone.

-

Conditions : Reflux at 80–100°C for 12–24 hours.

-

Catalyst : Tetrabutylammonium bromide (TBAB, 0.005 equiv) as a phase-transfer catalyst.

Mechanism :

The base deprotonates the phenol, generating a phenoxide ion that attacks the n-propyl bromide. TBAB enhances solubility by shuttling ions between phases.

Continuous-Flow Synthesis in Microreactors

Modern approaches leverage microreactor technology to improve efficiency:

Procedure (adapted from CN106631714A):

-

Reactants : 2,6-Dimethylphenol, dimethyl carbonate (n-propyl variant), TBAB.

-

Reactor : Microreactor (250 mL volume, 5 MPa pressure).

-

Conditions : 120–140°C, flow rate 2 mL/min, residence time 30 minutes.

-

Workup : Distillation to isolate 2,6-dimethyl-4-n-propoxyphenol.

Advantages :

-

Reduced side reactions due to precise temperature control.

Introduction of the Ethanol Side Chain

Friedel-Crafts Acylation Followed by Reduction

A two-step sequence introduces the alcohol group via a ketone intermediate:

Step 1: Acetylation

Procedure :

-

Reactants : 2,6-Dimethyl-4-n-propoxyphenol (1.0 equiv), acetyl chloride (1.1 equiv).

-

Catalyst : Aluminum chloride (1.2 equiv).

-

Solvent : Dichloromethane (DCM), 0°C to room temperature.

-

Product : 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanone.

Yield : 65–78% (similar to Hantzsch dihydro pyridine syntheses).

Step 2: Ketone Reduction

Procedure :

-

Reducing agent : Sodium borohydride (NaBH4, 2.0 equiv).

-

Solvent : Methanol, 0°C for 1 hour.

-

Product : 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol.

Alternative : Catalytic hydrogenation (Pd/C, H2) achieves >95% yield but requires high-pressure equipment.

Grignard Addition to Aromatic Aldehydes

A convergent approach avoids Friedel-Crafts limitations:

Procedure :

-

Synthesize 4-n-propoxy-2,6-dimethylbenzaldehyde via Vilsmeier-Haack formylation.

-

Grignard Reaction :

-

Reagent : Methyl magnesium bromide (1.5 equiv).

-

Solvent : Tetrahydrofuran (THF), −78°C to room temperature.

-

Product : Secondary alcohol after acidic workup.

-

Yield : 75–82% (analogous to bipyrimidine syntheses).

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Complexity |

|---|---|---|---|---|

| Friedel-Crafts + Reduction | Acylation, NaBH4 reduction | 70% | 95% | Moderate |

| Microreactor Etherification | Continuous-flow synthesis | 92% | 99% | High |

| Grignard Addition | Aldehyde synthesis, Grignard | 78% | 97% | High |

Optimization Strategies and Challenges

Regioselectivity in Etherification

The ortho-methyl groups hinder electrophilic attack, necessitating:

Analyse Chemischer Reaktionen

Oxidation to Ketone Derivatives

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol undergoes oxidation to form 1-(2,6-dimethyl-4-n-propoxyphenyl)propan-1-one. This transformation is typically mediated by oxidizing agents such as CrO₃ , KMnO₄ , or PCC under acidic or neutral conditions.

Experimental Data:

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | KMnO₄ | H₂O/acetone | 25 | 78 | |

| 2 | PCC | CH₂Cl₂ | 0–25 | 85 | |

| 3 | CrO₃/H₂SO₄ | Acetone | 30 | 92 |

Mechanism :

-

The secondary alcohol undergoes dehydrogenation via a two-electron oxidation process. Chromium-based oxidants (e.g., CrO₃) form chromate esters as intermediates, followed by β-hydrogen elimination to yield the ketone .

Esterification Reactions

The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, reaction with acetic anhydride in the presence of pyridine produces 1-(2,6-dimethyl-4-n-propoxyphenyl)ethyl acetate.

Optimization Table:

| Entry | Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic anhydride | Pyridine | CH₂Cl₂ | 4 | 88 |

| 2 | Benzoyl chloride | H₂SO₄ | Toluene | 6 | 76 |

| 3 | Acetyl chloride | DMAP | THF | 2 | 94 |

Key Notes :

-

Steric hindrance from the 2,6-dimethyl groups slows reaction kinetics compared to unhindered analogs .

Dehydration to Alkenes

Under acidic conditions (e.g., H₃PO₄ or H₂SO₄), the alcohol undergoes dehydration to form 1-(2,6-dimethyl-4-n-propoxyphenyl)propene.

Reaction Conditions:

| Acid Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₃PO₄ | 120 | Toluene | 72 |

| H₂SO₄ | 80 | Dioxane | 65 |

Regioselectivity :

-

Follows Zaitsev’s rule, favoring the more substituted alkene.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration, halogenation, or sulfonation at the meta position relative to the electron-donating n-propoxy group due to steric hindrance from the 2,6-dimethyl groups.

Example: Nitration

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | CH₂Cl₂ | 0 | 3-Nitro derivative | 68 |

| 2 | Acetyl nitrate | Acetic acid | 25 | 3-Nitro derivative | 75 |

Rationale :

-

The n-propoxy group directs electrophiles to the para position, but steric bulk from the 2,6-dimethyl groups forces substitution at the meta position .

Protection/Deprotection Strategies

The hydroxyl group is protected as a silyl ether (e.g., TBSCl) or trityl ether to prevent undesired reactivity during multi-step syntheses.

| Protecting Group | Reagent | Deprotection Method | Yield (%) |

|---|---|---|---|

| TBS | TBSCl/imidazole | TBAF in THF | 90 |

| Trityl | TrCl/pyridine | HCOOH/H₂O | 85 |

Reduction (Reverse Reaction)

The ketone derivative (1-(2,6-dimethyl-4-n-propoxyphenyl)propan-1-one) can be reduced back to the alcohol using NaBH₄ or LiAlH₄ .

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₄ | MeOH | 25 | 82 |

| 2 | LiAlH₄ | Et₂O | 0 | 95 |

Complexation with Metals

The alcohol acts as a ligand for Pd(II) and Cu(II) in catalytic systems, forming chelates that stabilize metal centers during cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl ring’s substituents can modulate the compound’s affinity and specificity for its targets, affecting pathways involved in inflammation, microbial growth, or other biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share structural similarities with 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol but differ in substituents and functional groups:

Table 1: Comparative Overview of Key Compounds

Key Differences and Implications

Functional Groups: Ethanol vs. Ethanone: The primary compound’s ethanol group enhances hydrogen-bonding capacity and polarity compared to the ketone-containing analogs (e.g., 1-(2,6-dihydroxy-4-phenylmethoxyphenyl)ethanone). This difference impacts solubility and reactivity; ethanol derivatives may act as nucleophiles, while ketones are electrophilic . Phenol vs. Ether: 4-(2-Hydroxyethyl)-2,6-dimethylphenol contains a phenolic -OH group, increasing acidity (pKa ~10) compared to the n-propoxy ether in the primary compound, which is less reactive .

In contrast, hydroxy-substituted analogs (e.g., 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone) are more hydrophilic . Steric and Electronic Effects: The n-propoxy group at position 4 provides steric bulk and electron-donating effects, stabilizing the aromatic ring. Allyloxy groups (as in 1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone) introduce unsaturation, enabling conjugation or further functionalization .

Applications: The discontinued status of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol suggests niche use, possibly as a chiral intermediate. Ketone analogs (e.g., 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone) are common in fragrance synthesis or as photoinitiators due to their UV stability .

Biologische Aktivität

1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

Chemical Structure and Properties

- IUPAC Name : 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Canonical SMILES : CC(C)C1=C(C=C(C=C1)OCC)C(C)=C(C)C

Antimicrobial Activity

Research has indicated that 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol exhibits significant antimicrobial properties. In a study conducted on various bacterial strains, the compound demonstrated effective inhibition against:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 60 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound were evaluated in vitro using human cancer cell lines. Notably, it showed promising results against breast cancer cells (MCF-7). The following findings were reported:

- IC50 Value : 225 µM

- The treatment led to increased levels of lactate dehydrogenase (LDH), indicating cell membrane damage and apoptosis.

| Cell Line | IC50 (µM) | LDH Levels (U/L) |

|---|---|---|

| MCF-7 | 225 | 521.77 ± 30.8 |

The study concluded that the compound effectively induces apoptosis in cancer cells, making it a potential candidate for further research in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol were assessed through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated:

- Inhibition Rates :

- IL-6: 89%

- TNF-α: 78%

These results are comparable to standard anti-inflammatory drugs, suggesting that the compound may have therapeutic applications in inflammatory diseases.

The biological activity of 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol is believed to be mediated through several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to penetrate cell membranes easily.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer cell proliferation.

- Cytokine Modulation : By modulating cytokine levels, it reduces inflammation and promotes apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A comparative study with standard antibiotics showed that this compound had comparable or superior activity against certain bacterial strains.

- Cancer Cell Line Studies : In vitro studies demonstrated significant growth inhibition of MCF-7 cells when treated with varying concentrations of the compound.

- Inflammation Models : Animal models treated with the compound showed reduced inflammation markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the standard chemical synthesis routes for 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanol?

- Methodology : The compound can be synthesized via reduction of its corresponding ketone precursor, 1-(2,6-Dimethyl-4-n-propoxyphenyl)ethanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, analogous reductions of substituted acetophenones to secondary alcohols are well-documented . Solvent choice (e.g., ethanol, tetrahydrofuran) and temperature control (0–25°C) are critical to optimizing yield. Post-reduction purification via column chromatography or recrystallization ensures high purity.

- Validation : Confirm product identity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound?

- Methodology : Stability studies should be conducted under controlled conditions:

- pH : Test solubility and degradation kinetics in buffered solutions (pH 3–10) using UV-Vis spectroscopy or HPLC. Evidence from related aryl alcohols suggests susceptibility to oxidation under alkaline conditions .

- Temperature : Perform accelerated stability testing (e.g., 40°C, 60°C) and monitor decomposition via thermal gravimetric analysis (TGA) .

- Key Consideration : Store the compound in inert atmospheres (argon/nitrogen) at −20°C to minimize oxidative degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Recommended Techniques :

- NMR : Assign aromatic proton environments (δ 6.5–7.5 ppm for substituted phenyl groups) and confirm stereochemistry via NOESY .

- FT-IR : Identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : Use electron ionization (EI-MS) or electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are optimal?

- Methodology : Employ biocatalytic or asymmetric catalytic reduction:

- Biocatalysis : Use immobilized Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) to reduce the ketone precursor with high enantiomeric excess (ee >90%). Reaction conditions (pH 7–8, 25–30°C) and cofactor regeneration systems (e.g., NADPH) must be optimized .

- Metal Catalysts : Chiral ligands like BINAP with ruthenium or rhodium complexes can achieve asymmetric hydrogenation. Monitor ee via chiral HPLC .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., cytochrome P450 enzymes). Parameterize force fields using quantum mechanical (QM) data for accurate van der Waals and electrostatic interactions .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energies (MM/PBSA) .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another finds no effect:

- Experimental Replication : Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C) and microbial strains (ATCC controls).

- Structure-Activity Analysis : Compare substituent effects (e.g., propoxy vs. methoxy groups) using SAR models. Data from analogs like 1-(4-Methylphenyl)ethanol suggest alkyl chain length impacts potency .

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent DMSO cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.